molecular formula C17H16ClF3N4OS2 B2396122 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide CAS No. 1116037-95-6

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2396122
CAS No.: 1116037-95-6
M. Wt: 448.91
InChI Key: SEBLKXUVQGBYGH-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a quinoline core, an anilinocarbonyl group, and a methyl ester functionality.

Mechanism of Action

Mode of Action

The interaction of MQA with its targets and the resulting changes are subjects of ongoing research .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Action Environment

The action, efficacy, and stability of MQA can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the cellular environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis. The anilinocarbonyl group is then introduced via a coupling reaction, often using reagents like aniline and carbonyl chloride. Finally, the methyl ester is formed through esterification, using reagents like methanol and a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, basic or neutral conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((anilinocarbonyl)amino)benzoate
  • Methyl 4-((anilinocarbonyl)amino)benzoate
  • Methyl 6-((anilinocarbonyl)amino)benzoate

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide is unique due to its specific structural features, such as the quinoline core and the anilinocarbonyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4OS2/c18-12-2-1-11(17(19,20)21)9-13(12)24-14(26)10-28-16-15(22-3-4-23-16)25-5-7-27-8-6-25/h1-4,9H,5-8,10H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBLKXUVQGBYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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